N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide
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Overview
Description
N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phthalazinyl moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinyl moiety: This step involves the cyclization of appropriate precursors under acidic conditions to form the phthalazinyl ring.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions.
Coupling with benzenesulfonamide: The final step involves the coupling of the phthalazinyl intermediate with benzenesulfonamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The phthalazinyl moiety can interact with nucleic acids and proteins, influencing various biological pathways. These interactions result in the compound’s observed biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the phthalazinyl and benzenesulfonamide moieties.
4-Cyano-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and an aniline moiety but differs in overall structure and functional groups.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains trifluoromethylsulfonyl groups but lacks the phthalazinyl and benzenesulfonamide moieties.
Uniqueness
N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phthalazinyl and benzenesulfonamide moieties contribute to its specific binding interactions with biological targets.
Properties
Molecular Formula |
C24H21F3N4O3S |
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Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-methyl-5-[4-[3-(trifluoromethyl)anilino]phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H21F3N4O3S/c1-15-9-10-16(13-21(15)35(33,34)28-11-12-32)22-19-7-2-3-8-20(19)23(31-30-22)29-18-6-4-5-17(14-18)24(25,26)27/h2-10,13-14,28,32H,11-12H2,1H3,(H,29,31) |
InChI Key |
UTDQUZBJBKWRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F)S(=O)(=O)NCCO |
Origin of Product |
United States |
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